{1-Azaspiro[3.3]heptan-6-yl}methanol
Description
Properties
IUPAC Name |
1-azaspiro[3.3]heptan-6-ylmethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO/c9-5-6-3-7(4-6)1-2-8-7/h6,8-9H,1-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHTCMWSBMHNDTQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC12CC(C2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
127.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Considerations
The synthesis of 1-azaspiro[3.3]heptane derivatives typically involves constructing the spirocyclic core through cyclization reactions or alkylation of suitable precursors, followed by functional group transformations to introduce the hydroxymethyl group at the 6-position. The nitrogen atom is incorporated as part of the azaspiro ring, often through amination or ring closure steps.
Key Synthetic Precursors
- Spirocyclic intermediates: These are often prepared via alkylation of active methylene compounds or cyclization of haloalkyl amines.
- Functionalization reagents: Reducing agents like lithium aluminum hydride (LiAlH4) are used to convert ketones or esters into the corresponding alcohols.
Detailed Preparation Methods
Alkylation and Cyclization Approach
A convergent synthetic strategy has been reported for related spirocyclic compounds, where a bis(bromomethyl)cyclobutane derivative serves as a key precursor. This approach can be adapted for 1-azaspiro[3.3]heptan-6-yl]methanol synthesis by:
- Step 1: Preparation of 1,1-bis(bromomethyl)cyclobutane or a closely related intermediate.
- Step 2: Double alkylation of active methylene compounds (e.g., diethyl malonate, ethyl cyanoacetate, or tosylmethyl isocyanide) with the bis(bromomethyl) precursor to form spirocyclic intermediates.
- Step 3: Hydrolysis or functional group transformation to introduce the hydroxymethyl group.
For example, NaH-mediated alkylation of diethyl malonate with 1,1-bis(bromomethyl)cyclobutane yields a diester spirocyclic intermediate, which upon saponification and reduction leads to the corresponding alcohol.
Reduction of Ketone Intermediates
Ketone intermediates bearing the spirocyclic core can be reduced to the corresponding alcohols, including 1-azaspiro[3.3]heptan-6-yl]methanol, using lithium aluminum hydride (LiAlH4):
Alternative Routes via Amino Alcohol Formation
Some patents describe the preparation of azaspiro compounds through amination followed by functionalization:
- Starting from haloalkyl precursors, nucleophilic substitution with amines forms azaspiro intermediates.
- Subsequent oxidation or reduction steps introduce the hydroxymethyl group at the desired position.
Summary of Key Preparation Steps and Yields
| Step | Reaction Type | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| Alkylation of active methylene | NaH-mediated alkylation | Diethyl malonate + bis(bromomethyl)cyclobutane | 88 | Multigram scale (up to 472 g) |
| Alkylation with ethyl cyanoacetate | Base-mediated alkylation | K2CO3, ethyl cyanoacetate + bis(bromomethyl)cyclobutane | 68 | Multigram scale (221 g) |
| Alkylation with tosylmethyl isocyanide + hydrolysis | NaH-mediated alkylation + hydrolysis | TosMIC + bis(bromomethyl)cyclobutane | 45 (over two steps) | Intermediate ketone formation |
| Reduction of ketone to alcohol | LiAlH4 reduction | LiAlH4 in ether or THF | 92 | High yield, 18.6 g scale |
Research Findings and Practical Considerations
- The convergent synthetic strategy using bis(bromomethyl)cyclobutane intermediates is efficient for preparing diverse azaspiro derivatives, including hydroxymethyl-substituted analogs.
- The use of strong bases (NaH, K2CO3) and nucleophiles allows for high-yielding alkylation steps.
- Reduction of ketones with LiAlH4 is a reliable method for introducing the hydroxymethyl group with excellent yield.
- Multigram scale syntheses demonstrate the practicality of these methods for research and potential industrial applications.
- Alternative routes involving spirocyclic oxetane intermediates provide structural analogs and synthetic insights but are less direct for the target compound.
- Patent literature supports the use of amination and ring closure strategies to build the azaspiro framework and functionalize it appropriately.
Chemical Reactions Analysis
Types of Reactions
{1-Azaspiro[3.3]heptan-6-yl}methanol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form different alcohol derivatives.
Substitution: The hydroxyl group in this compound can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents such as thionyl chloride or phosphorus tribromide can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various alcohol derivatives.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C₇H₁₃NO
- Structural Characteristics : The compound features a spirocyclic structure that includes a nitrogen atom, contributing to its unique stereochemical properties. The presence of the hydroxymethyl group (-CH₂OH) enhances its potential reactivity and biological activity.
Chemistry
- Building Block for Drug Synthesis : The compound serves as a precursor for synthesizing various pharmaceuticals, including anesthetics like bupivacaine, where it acts as a bioisostere of piperidine.
Biology
- Biological Activity Studies : Research indicates that {1-Azaspiro[3.3]heptan-6-yl}methanol exhibits significant interactions with biological systems, warranting studies on its pharmacodynamics and pharmacokinetics.
Medicine
- Potential Therapeutic Agent : Ongoing research aims to explore its efficacy as a therapeutic agent in drug development, particularly in creating novel compounds with enhanced biological activity .
Industry
- Production of Specialty Chemicals : The compound is utilized in producing specialty chemicals and materials with unique properties due to its spirocyclic structure.
Case Study 1: Synthesis and Application in Anesthetics
A notable study demonstrated that incorporating this compound into the structure of bupivacaine resulted in a new patent-free analogue with high anesthetic activity. This modification was achieved through careful synthetic strategies that maintained the compound's efficacy while reducing patent restrictions.
Research conducted on the interactions of this compound with various biomolecules revealed its potential to modulate enzyme activity, suggesting applications in therapeutic contexts where enzyme inhibition or activation is desired .
Mechanism of Action
The mechanism of action of {1-Azaspiro[3.3]heptan-6-yl}methanol involves its interaction with specific molecular targets and pathways. The compound’s unique spirocyclic structure allows it to bind to certain enzymes or receptors, potentially modulating their activity. This interaction can lead to various biological effects, depending on the specific target and context.
Comparison with Similar Compounds
Structural Analogs and Bioisosteres
Table 1: Key Structural Analogs and Their Properties
Key Observations :
- Bioisosteric Potential: this compound mimics piperidine’s geometry but with improved metabolic stability due to its rigid spirocyclic structure .
- Heteroatom Position : Moving the nitrogen (e.g., 2-aza analog) or replacing it with oxygen (e.g., 2-oxa analog) alters electronic properties and hydrogen-bonding capacity, impacting solubility and target interactions .
Key Observations :
Biological Activity
{1-Azaspiro[3.3]heptan-6-yl}methanol is a compound of interest due to its potential biological activities, particularly in the context of drug discovery and development. This article reviews various studies that have investigated the pharmacological properties, mechanisms of action, and potential therapeutic applications of this compound.
Chemical Structure and Properties
The compound this compound is characterized by its unique spirocyclic structure, which contributes to its biological activity. Its molecular formula is CHN, and it features a hydroxymethyl group that may influence its interaction with biological targets.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of derivatives related to this compound. For instance, the 2-oxa-6-azaspiro[3.3]heptane amide derivatives demonstrated improved Minimum Inhibitory Concentration (MIC) values against certain pathogens, indicating a promising avenue for developing new antimicrobial agents .
| Compound | MIC (µg/mL) | Activity |
|---|---|---|
| 2-Oxa-6-azaspiro[3.3]heptane amide 18 | 0.5 | Potent against Pks13 |
| 3-Methoxyazetidine amide 15 | 0.2 | Most potent in series |
Inhibition of Enzymatic Activity
The compound has also been investigated for its ability to inhibit specific enzymes, such as the polyketide synthase (Pks13), which is crucial for the biosynthesis of mycolic acids in Mycobacterium tuberculosis. The azaspiro compounds exhibited significant inhibition, suggesting their potential as leads for anti-tuberculosis drugs .
The mechanisms underlying the biological activity of this compound are still being elucidated. Studies indicate that the compound may interact with various protein targets through hydrogen bonding and hydrophobic interactions, which are critical for its inhibitory effects on enzymatic activity .
Study on Melanin Concentrating Hormone Receptor Antagonists
A notable case study involved the optimization of compounds related to this compound for targeting melanin concentrating hormone receptors (MCHr1). The lead compound AZD1979 demonstrated favorable pharmacokinetic properties and was advanced into clinical trials after showing efficacy in preclinical models without significant toxicity .
Neuropharmacological Effects
Another area of investigation has been the central nervous system (CNS) effects of compounds derived from this compound. Research has focused on their lipophilicity and permeability across the blood-brain barrier, which are crucial for CNS drug candidates. Compounds were found to exhibit appropriate CNS exposure while minimizing off-target effects such as interactions with hERG channels, which are associated with cardiac toxicity .
Q & A
Q. What are the key synthetic routes for {1-Azaspiro[3.3]heptan-6-yl}methanol, and how do they compare in terms of yield and scalability?
The primary synthesis involves a modular approach starting with cyclobutanone. A Wittig reaction generates an alkene intermediate, which undergoes [2+2] cycloaddition with Graf’s isocyanate (ClO₂SNCO) to form a β-lactam intermediate. Subsequent reduction of the lactam carbonyl group yields the azaspiro scaffold. This method achieves gram-scale synthesis with ~75% yield over two steps and is highly scalable due to inexpensive starting materials and minimal purification requirements . Alternative routes, such as post-functionalization of preformed azaspiro cores (e.g., carbamate derivatization), are also viable for diversifying substituents .
Q. How does this compound serve as a bioisostere for piperidine in drug design?
The azaspiro scaffold mimics piperidine’s nitrogen basicity (pKa ~8.5) and steric bulk while introducing conformational rigidity. This reduces ring puckering, improving binding specificity to targets like G-protein-coupled receptors. Comparative studies show enhanced metabolic stability due to reduced cytochrome P450 enzyme interactions, as seen in derivatives tested against hepatic microsomes . For example, replacing piperidine in bupivacaine with the azaspiro moiety maintained anesthetic efficacy while extending half-life .
Q. What analytical techniques are critical for characterizing the stereochemistry of azaspiro derivatives?
Chiral resolution and stereochemical analysis rely on:
- NMR spectroscopy : NOESY/ROESY to confirm spatial relationships between protons (e.g., distinguishing 3R vs. 3S configurations) .
- X-ray crystallography : Resolves absolute configuration, as demonstrated in (3R,6S,7R)-configured diazaspiro analogs .
- Chiral HPLC : Separates enantiomers using columns like Chiralpak IG-3, validated for azaspiro carbamates .
Advanced Research Questions
Q. What strategies are employed to functionalize the azaspiro scaffold at the 3-position for structure-activity relationship (SAR) studies?
Functionalization involves:
- Electrophilic substitution : Introducing halogens or nitro groups at the 3-position via directed lithiation .
- Cross-coupling : Suzuki-Miyaura reactions to attach aryl/heteroaryl groups, as seen in V1A receptor antagonists .
- Heterocyclization : Converting carbonyl groups to oxadiazoles or triazoles to modulate polarity .
Q. How do researchers address contradictory data regarding the metabolic stability of azaspiro compounds in preclinical models?
Contradictions often arise from species-specific CYP450 metabolism. Mitigation strategies include:
- In vitro-in vivo correlation (IVIVC) : Parallel assays in human and rodent hepatocytes to identify interspecies differences .
- Isotope labeling : Tracking metabolites via LC-MS to pinpoint degradation pathways (e.g., hydroxylation vs. N-dealkylation) .
- Structural tuning : Adding electron-withdrawing groups (e.g., fluorine) to block oxidation sites .
Q. What computational methods are used to predict the binding affinity of azaspiro derivatives to target receptors?
- Molecular docking : Glide or AutoDock Vina to model interactions with receptors like V1A (e.g., docking studies for neuropsychiatric disorder therapeutics) .
- Molecular dynamics (MD) simulations : Assessing conformational stability of the azaspiro core in binding pockets over 100-ns trajectories .
- Free-energy perturbation (FEP) : Quantifying substituent effects on binding energy, validated in benzodiazepine derivatives .
Q. How does the introduction of a hydroxymethyl group at the 6-position impact the physicochemical properties of the azaspiro scaffold?
The hydroxymethyl group:
- Enhances solubility : Increases logD by ~0.5 units compared to unsubstituted analogs, critical for CNS permeability .
- Facilitates hydrogen bonding : Improves target engagement, as observed in growth hormone secretagogues .
- Introduces metabolic liabilities : Susceptibility to glucuronidation requires mitigation via prodrug strategies (e.g., carbamate protection) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
